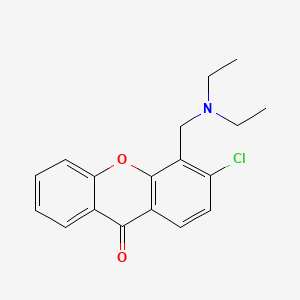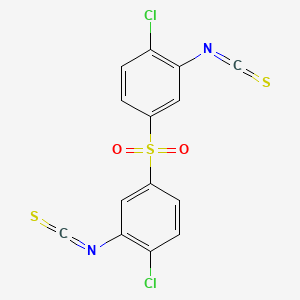
1,1'-Sulfonylbis(4-chloro-3-isothiocyanatobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) is a chemical compound with the molecular formula C14H6Cl2N2O4S. It is known for its unique structure, which includes two isothiocyanate groups attached to a sulfonylbis(4-chlorobenzene) backbone. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
准备方法
The synthesis of 1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) typically involves the reaction of 4-chloro-3-isothiocyanatobenzene with a sulfonylating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the sulfonylation process. Industrial production methods may involve large-scale sulfonylation reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
化学反应分析
1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate groups can react with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and reactivity.
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s reactivity with nucleophiles makes it useful in labeling and modifying biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives. The isothiocyanate groups are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, altering their structure and function. This reactivity is exploited in various applications, including labeling and modifying proteins and other biomolecules .
相似化合物的比较
1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) can be compared with other similar compounds, such as:
1,1’-Sulfonylbis(4-chlorobenzene): Lacks the isothiocyanate groups, making it less reactive in nucleophilic substitution reactions.
4,4’-Dichlorodiphenyl sulfone: Similar backbone structure but without the isothiocyanate groups, leading to different reactivity and applications.
Bis(4-chlorophenyl) sulfone: Another related compound with different functional groups, affecting its chemical behavior and uses
These comparisons highlight the unique reactivity and applications of 1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) due to its isothiocyanate groups.
属性
CAS 编号 |
40939-77-3 |
|---|---|
分子式 |
C14H6Cl2N2O2S3 |
分子量 |
401.3 g/mol |
IUPAC 名称 |
1-chloro-4-(4-chloro-3-isothiocyanatophenyl)sulfonyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C14H6Cl2N2O2S3/c15-11-3-1-9(5-13(11)17-7-21)23(19,20)10-2-4-12(16)14(6-10)18-8-22/h1-6H |
InChI 键 |
FHJHLWIUWGIZCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)N=C=S)N=C=S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


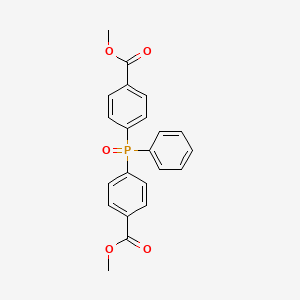
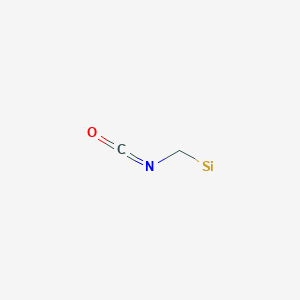
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
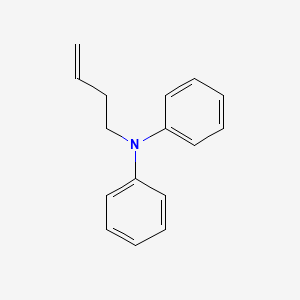

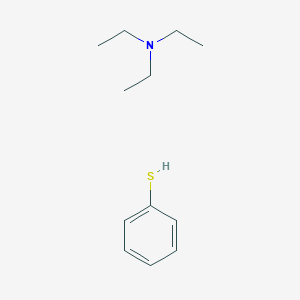
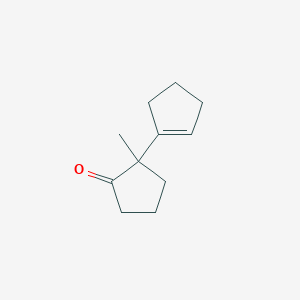

![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
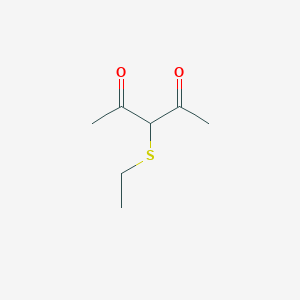
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
